molecular formula C19H19N3O2 B5389903 N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine

Cat. No.: B5389903
M. Wt: 321.4 g/mol
InChI Key: VYTDRAKDBJFTNU-NDENLUEZSA-N
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Description

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a dimethoxyphenyl group and a methylideneamino group

Properties

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-10-19(21-16-7-5-4-6-15(13)16)22-20-12-14-8-9-17(23-2)18(11-14)24-3/h4-12H,1-3H3,(H,21,22)/b20-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTDRAKDBJFTNU-NDENLUEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylquinolin-2-amine under acidic conditions to form the Schiff base. This reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions, using reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. It may also interact with enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(3,4-diethoxyphenyl)methylideneamino]-5-nitropyridin-2-amine
  • 2-[(4-methoxyphenyl)amino]methylphenol
  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-methylquinolin-2-amine stands out due to its unique combination of a quinoline core with a dimethoxyphenyl group and a methylideneamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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